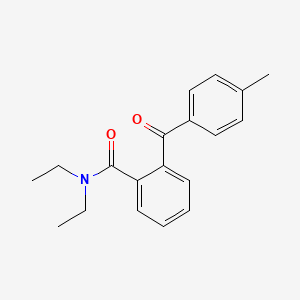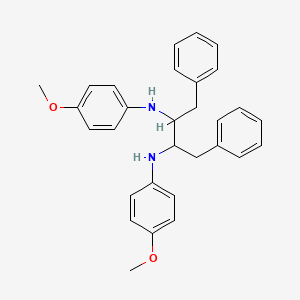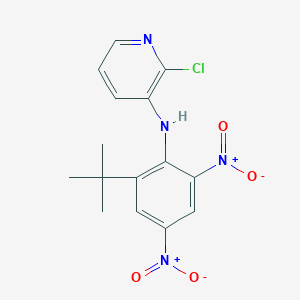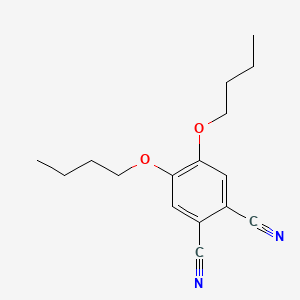silane CAS No. 112371-20-7](/img/structure/B14313442.png)
[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is an organosilicon compound that features a butadiene moiety substituted with a methoxyphenyl group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane typically involves the reaction of 4-(4-methoxyphenyl)-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters and purification processes to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the butadiene moiety, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated butadiene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
The compound’s potential medicinal applications could include serving as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting specific pathways involving silicon-containing compounds.
Industry
In materials science, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane can be used in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties like increased thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane in various applications depends on its chemical reactivity and interaction with molecular targets. In organic synthesis, its reactivity is primarily governed by the electron-rich butadiene moiety and the electron-donating methoxy group, which can participate in various chemical transformations. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with two methyl groups instead of three on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane lies in its specific combination of a methoxyphenyl group and a trimethylsilyl group attached to a butadiene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
112371-20-7 |
|---|---|
Fórmula molecular |
C14H20OSi |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)buta-1,3-dienyl-trimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5-12H,1-4H3 |
Clave InChI |
MKUJUNYRQMPTBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


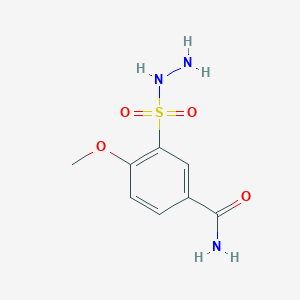
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
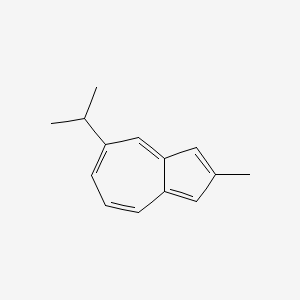


![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
